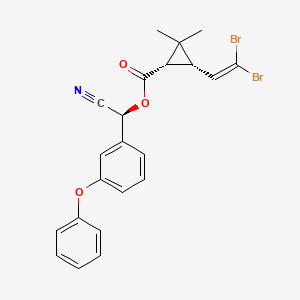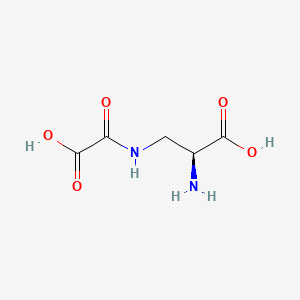
デソニド
説明
Desonide is a synthetic corticosteroid used topically for dermatologic use . It has anti-inflammatory, antipruritic, and vasoconstrictive properties . The active ingredient in Desonide is C24H32O6 .
Synthesis Analysis
Desonide can be synthesized from prednisone acetate through a series of reactions including elimination, oxidation, condensation, reduction, and hydrolysis . The process involves using sulfur dioxide in the presence of various catalysts .Molecular Structure Analysis
Desonide has a molecular formula of C24H32O6 and a molecular weight of 416.51 . Its structure includes 8 defined stereocenters .Chemical Reactions Analysis
The photochemistry of Desonide was studied under aerobic and anaerobic conditions with different irradiation wavelengths in acetonitrile and 2-propanol .Physical And Chemical Properties Analysis
Desonide is a white to off-white powder. The solubility of Desonide in distilled water saturated with ether is 184 mg/L . It has a density of 1.3±0.1 g/cm3, a boiling point of 580.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.7 mmHg at 25°C .科学的研究の応用
皮膚疾患の治療
デソニドは、局所皮膚科用途で使用される合成低力価非フッ素化コルチコステロイドです . 40年以上、デソニドは、軽度から中等度の湿疹、接触性皮膚炎、神経性皮膚炎、乾癬、湿疹、皮膚炎など、ステロイドに反応する皮膚疾患の治療に広く用いられてきました .
局所投与のためのナノエマルジョンゲル
研究は、皮膚疾患の治療を改善するための新規薬物送達システムの開発を目指してきました . このシステムは、デソニドナノエマルジョンを含むカルボポール980ベースのナノエマルジョンゲルで構成されており、微粒子サイズ、高い封入効率、良好な熱力学的安定性、良好な透過性、高い皮膚滞留性を有しています .
薬物放出の改善
ナノエマルジョンゲルの放出プロセスは、ヒュッジ放出モデルに適合しました . 薬物放出時間を延長し、投与量と頻度を減らすことができました .
皮膚透過性の向上
12時間における皮膚を通るナノエマルジョンとナノエマルジョンゲルの累積透過量は、市販のゲルよりも有意に高くなりました .
高い皮膚薬物滞留性
デソニド負荷ナノエマルジョンとナノエマルジョンゲルの皮膚薬物滞留性は、市販の製剤よりも有意に高くなりました .
経皮吸収薬物送達
デソニドナノエマルジョンゲルは、経皮吸収を向上させるために確立されました . 本研究は、ナノエマルジョンゲルによるデソニドの経皮送達の薬力学と安全性を改善することを示す追加の証拠を提供することを目的としています .
薬力学的研究
デソニドナノエマルジョンゲルの中用量および高用量は、マウスの皮膚炎/湿疹によって引き起こされる耳の炎症と腫脹を有意に改善しました .
安全性評価
デソニドゲルと比較して、皮膚刺激の程度は増加しませんでした . したがって、調製されたナノエマルジョンゲルは、皮膚疾患のより良い治療のための局所デソニド送達を改善するための潜在的なビヒクルです .
作用機序
Target of Action
Desonide, a synthetic nonfluorinated corticosteroid, primarily targets cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation.
Mode of Action
Desonide interacts with its targets by binding to the cytosolic glucocorticoid receptors . This binding forms a complex that migrates to the nucleus and binds to genetic elements on the DNA . This interaction activates and represses various genes, leading to changes in the cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by desonide involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . Lipocortins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . Arachidonic acid is released from membrane phospholipids by phospholipase A2 .
Pharmacokinetics
The extent of percutaneous absorption of topical corticosteroids like desonide is determined by many factors, including the vehicle and the integrity of the epidermal barrier . Inflammation and/or other disease processes in the skin may increase percutaneous absorption . Studies performed with Desonide indicate that it is in the low range of potency as compared with other topical corticosteroids .
Result of Action
The result of desonide’s action is primarily the relief of the inflammatory and pruritic manifestations of corticosteroid responsive dermatoses . It exhibits anti-inflammatory , antipruritic , and vasoconstrictive properties . These properties help reduce redness, swelling, itching, and discomfort of various skin conditions .
Action Environment
The action, efficacy, and stability of desonide can be influenced by various environmental factors. For instance, the presence of an infection or open wound in the treatment area can affect the action of desonide . Additionally, systemic absorption of topical corticosteroids can produce adverse effects . Indication of Cushing’s syndrome, hyperglycemia, and glycosuria have been observed in some patients receiving treatment . After stopping treatment, reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency is possible .
将来の方向性
Desonide is widely used for the treatment of steroid-responsive dermatoses. Recent research has focused on developing new drug delivery systems to improve its treatment efficacy. For example, a novel drug delivery system comprising a Carbopol 980-based nanoemulgel containing a Desonide nanoemulsion has been developed to improve treatment of skin disorders .
特性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKWQHBNHJJPZ-LECWWXJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046756 | |
| Record name | Desonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.94e-02 g/L | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
638-94-8 | |
| Record name | Desonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desonide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257-260, 274 °C | |
| Record name | Desonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1670236.png)








